Primaquine

Description

Propriétés

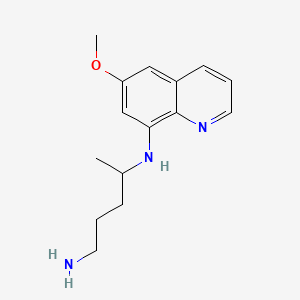

IUPAC Name |

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBQLZJXZLFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-45-6 (1:2 PO4) | |

| Record name | Primaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023509 | |

| Record name | Primaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Primaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

175-179 °C | |

| Record name | Primaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRIMAQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5.64e-02 g/L | |

| Record name | Primaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Viscous liquid | |

CAS No. |

90-34-6 | |

| Record name | Primaquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRIMAQUINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Primaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Primaquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3634GX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRIMAQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Primaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Primaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Primaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Development of Primaquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primaquine, an 8-aminoquinoline derivative, stands as a cornerstone in the global fight against malaria, particularly in preventing the relapse of Plasmodium vivax and Plasmodium ovale infections. Its unique ability to eradicate the dormant liver-stage hypnozoites makes it an indispensable tool for radical cure. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the historical context of its synthesis, key experimental findings, detailed methodologies, and the evolution of our understanding of its complex pharmacology.

Introduction: The Quest for a Radical Cure

The development of this compound was born out of a critical need during World War II to protect Allied troops from relapsing malaria in the Pacific theater. While quinine and later chloroquine were effective against the blood stages of the parasite, they could not eliminate the dormant liver forms (hypnozoites) of P. vivax and P. ovale, leading to debilitating relapses. This spurred a concerted effort to discover a "causal prophylactic" and "radical curative" agent.

Discovery and Early Development

This compound was first synthesized in 1946 by Robert Elderfield and his team at Columbia University as part of a large-scale antimalarial drug development program coordinated by the U.S. Office of Scientific Research and Development.[1] It emerged as a more effective and less toxic analogue of its predecessor, pamaquine. Following its synthesis, extensive clinical trials were conducted, particularly during the Korean War, to evaluate its efficacy and safety. These early studies established its role in preventing relapses of vivax malaria.[2] The U.S. Food and Drug Administration (FDA) approved this compound for military use in January 1952 and for civilian use in August of the same year.[2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A common synthetic route is outlined below.

Detailed Synthesis Protocol

A widely referenced method for the synthesis of this compound diphosphate involves the following key steps:

-

Preparation of 5-nitro-2-pentanone: This intermediate is synthesized through the reaction of methyl vinyl ketone with nitromethane.

-

Condensation: 5-nitro-2-pentanone is then condensed with 6-methoxy-8-aminoquinoline to form an imine intermediate.

-

Reduction: The imine intermediate is subsequently reduced to yield this compound base.

-

Salt Formation: Finally, the this compound base is acidified with phosphoric acid to produce the more stable diphosphate salt, which is then purified by recrystallization.

Note: This is a generalized description. For a detailed, step-by-step laboratory protocol, including reagents, catalysts, and reaction conditions, refer to specialized organic synthesis literature and patents.

Mechanism of Action: An Oxidative Assault

The precise mechanism of action of this compound is complex and not fully elucidated, but it is widely accepted that its activity is mediated by its metabolites, which induce oxidative stress within the parasite and infected host cells.[1][3]

Metabolic Activation

This compound is a prodrug that requires metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2D6. This metabolic process generates several reactive metabolites, including hydroxylated derivatives such as 5-hydroxythis compound. The efficacy of this compound is significantly influenced by an individual's CYP2D6 metabolizer status, with poor metabolizers showing a reduced therapeutic response.

Generation of Reactive Oxygen Species (ROS)

The active metabolites of this compound are potent oxidizing agents. They are believed to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS), such as hydrogen peroxide. This surge in oxidative stress disrupts essential cellular processes, including DNA synthesis and mitochondrial function, ultimately leading to the death of the parasite.

Signaling Pathway

The following diagram illustrates the metabolic activation of this compound and its subsequent mechanism of action.

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data

Efficacy Data

The efficacy of this compound is primarily measured by its ability to prevent the relapse of P. vivax malaria. The following table summarizes efficacy data from various clinical trials.

| This compound Regimen (Total Dose) | Number of Patients | Follow-up Period | Recurrence Rate (%) | Reference |

| No this compound | 201 | 180 days | 61.1% | |

| Low Dose (2 to <5 mg/kg) | 398 | 180 days | 28.8% | |

| High Dose (≥5 mg/kg) | 96 | 180 days | 0% | |

| 0.25 mg/kg/day for 14 days | 937 | 1 year | 16% (incidence rate 0.16) | |

| 1.0 mg/kg/day for 7 days | 935 | 1 year | 18% (incidence rate 0.18) | |

| Placebo | 464 | 1 year | 96% (incidence rate 0.96) |

Pharmacokinetic Data

The pharmacokinetic profile of this compound and its major metabolite, carboxythis compound, has been extensively studied.

| Parameter | This compound | Carboxythis compound | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | - | |

| Plasma Elimination Half-life (t½) | 4-9 hours | - | |

| Apparent Volume of Distribution (Vd/F) | 285 L | 187 L | |

| Apparent Oral Clearance (CL/F) | 23.9 L/h | 3.3 L/h |

Experimental Protocols

In Vitro Gametocytocidal Assay

This protocol outlines a typical in vitro assay to determine the gametocytocidal activity of this compound.

-

Parasite Culture: P. falciparum gametocytes are cultured in vitro to maturity (Stage V).

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Drug Exposure: Mature gametocytes are exposed to the different concentrations of this compound for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Gametocyte viability is assessed using methods such as the SYBR Green I assay or flow cytometry-based assays.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated to determine the potency of this compound against gametocytes.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vitro antimalarial drug screening.

References

The Effect of Primaquine on Parasitic Mitochondrial Function: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Primaquine, an 8-aminoquinoline antimalarial, is crucial for the radical cure of Plasmodium vivax and Plasmodium ovale malaria due to its unique activity against dormant liver-stage hypnozoites. Its mechanism of action, while not fully elucidated, is known to centrally involve the disruption of parasitic mitochondrial function. This technical guide synthesizes current knowledge on the subject, detailing the biochemical effects of this compound on the parasite's powerhouse. The primary mechanism involves the metabolic activation of this compound into redox-active metabolites that interfere with the mitochondrial electron transport chain (mETC). This interference leads to the generation of reactive oxygen species (ROS), which in turn induces oxidative stress, damages key mitochondrial enzymes, and ultimately leads to parasite death. This document provides an in-depth look at the available data, experimental methodologies, and the proposed pathways of this compound's action on parasitic mitochondria.

Introduction

The mitochondrion of the Plasmodium parasite is a validated target for antimalarial drugs. It possesses a streamlined electron transport chain that is essential for vital functions such as ATP synthesis and the de novo synthesis of pyrimidines. This compound's efficacy is thought to be dependent on its biotransformation into metabolites that can induce oxidative stress. These metabolites are believed to interfere with the parasite's mitochondrial function, leading to a cascade of events that result in parasite death.[1][2] This paper will explore the core effects of this compound on the parasite's mitochondria, with a focus on quantitative data, experimental protocols, and the visualization of the underlying mechanisms.

Quantitative Data on this compound's Mitochondrial Effects

Table 1: Effect of this compound on Parasitic Mitochondrial Respiration and ROS Production

| Parameter | Organism/System | This compound Concentration | Observed Effect | Citation |

| Oxygen Consumption | Saccharomyces cerevisiae (yeast model) | 1 mM | No direct inhibition of oxygen uptake in intact cells. | [3] |

| Reactive Oxygen Species (ROS) Production | Plasmodium yoelii (in HepG2 cells) | Concentration-dependent | Increased H₂O₂ production. | |

| Mitochondrial Depolarization | Plasmodium yoelii (in HepG2 cells) | Not specified | Parasite death induced by this compound appears to be independent of mitochondrial depolarization. |

Table 2: Effect of this compound on Mitochondrial Enzyme Activity

| Enzyme | Organism/System | This compound Concentration | Observed Effect | Citation |

| Aconitase | Saccharomyces cerevisiae (Δsod2 mutant) | 0.3 mM - 1 mM | Severely decreased aconitase activity. | [3] |

| Aconitase (purified porcine mitochondrial) | In vitro | Concentration-dependent | Impaired enzyme activity. | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the effect of this compound on parasitic mitochondrial function.

Measurement of Reactive Oxygen Species (ROS) Production

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol for Flow Cytometry:

-

Prepare a suspension of parasitized erythrocytes at a concentration of approximately 1x10⁵ cells per sample.

-

Wash the cells by centrifugation (500 x g for 5 minutes) with phosphate-buffered saline (PBS). Repeat the wash step once.

-

Resuspend the cell pellets in 200 µL of a working solution of DCF-DA (typically 10 µM in PBS or culture medium).

-

Incubate the cells with the DCF-DA solution for 30 minutes at 37°C in the dark.

-

Centrifuge the cells (500 x g for 5 minutes) to remove the supernatant containing the DCF-DA solution.

-

Resuspend the cells in 100 µL of PBS.

-

Analyze the samples using a flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The fold change in fluorescence between untreated control and this compound-treated samples is determined to quantify the increase in ROS.

Assessment of Mitochondrial Membrane Potential (Δψm)

Principle: The cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (around 590 nm). In cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (around 530 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol for Fluorescence Microscopy:

-

Culture parasitized erythrocytes on coverslips in appropriate multi-well plates.

-

Treat the cells with the desired concentrations of this compound. Include an untreated control and a positive control for depolarization (e.g., with the uncoupler CCCP).

-

Prepare a 1-10 µM working solution of JC-1 in the cell culture medium.

-

Replace the culture medium with the JC-1 working solution.

-

Incubate the plates at 37°C for 15-30 minutes in the dark.

-

Gently wash the cells with pre-warmed PBS or assay buffer.

-

Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

-

A shift from red to green fluorescence in this compound-treated parasites indicates a loss of mitochondrial membrane potential.

Measurement of Oxygen Consumption

Principle: A Clark-type oxygen electrode measures the rate of oxygen consumption in a cell suspension, providing an indication of the activity of the electron transport chain.

Protocol:

-

Grow parasites to the desired stage and density.

-

Harvest and resuspend the parasites in fresh culture medium to a concentration of approximately 10⁸ cells/mL.

-

Transfer the cell suspension to the stirred reaction vessel of a Clark-type oxygen electrode maintained at a constant temperature (e.g., 25°C).

-

Record the basal rate of oxygen consumption for 2-3 minutes.

-

Add this compound at the desired concentration and continue to record the rate of oxygen consumption to determine any inhibitory or stimulatory effects.

Visualization of Pathways and Workflows

Proposed Mechanism of this compound's Action on Parasitic Mitochondria

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. High-Dose this compound Induces Proximal Tubular Degeneration and Ventricular Cardiomyopathy Linked to Host Cells Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antimalarial drug this compound targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Gametocytocidal Activity of Primaquine: An In-depth Technical Guide

Introduction

Primaquine, an 8-aminoquinoline derivative, has been a cornerstone in the fight against malaria for decades. Beyond its well-established role in the radical cure of Plasmodium vivax and Plasmodium ovale malaria by targeting dormant liver-stage hypnozoites, this compound is uniquely effective against mature Plasmodium falciparum gametocytes.[1] These sexual-stage parasites are responsible for transmitting malaria from humans to mosquitoes, making gametocytocidal drugs a critical tool for malaria control and elimination efforts. Artemisinin-based combination therapies (ACTs), the first-line treatment for uncomplicated falciparum malaria, are highly effective at clearing asexual parasites but have limited activity against mature gametocytes.[2][3] This guide provides a comprehensive technical overview of the gametocytocidal activity of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of this compound's gametocytocidal activity is complex and not fully elucidated, but it is understood to be a prodrug that requires metabolic activation. Its action is primarily mediated by its metabolites, which generate reactive oxygen species (ROS), leading to oxidative stress and parasite cell death.

The metabolic activation of this compound is a multi-step process. Initially, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form hydroxylated metabolites. These metabolites are then further converted to quinoneimines, which can undergo redox cycling. This process, facilitated by enzymes such as cytochrome P450 reductase, generates significant amounts of ROS, including hydrogen peroxide (H₂O₂). The accumulation of these ROS within the parasite disrupts essential cellular processes, including mitochondrial function and DNA integrity, ultimately leading to the demise of the gametocyte.

Quantitative Data on Gametocytocidal Efficacy

The clinical efficacy of this compound as a gametocytocide has been evaluated in numerous studies. A single low dose is often sufficient to prevent transmission of P. falciparum. The World Health Organization (WHO) recommends a single 0.25 mg/kg body weight dose of this compound to be added to ACTs to reduce malaria transmission.

The following tables summarize quantitative data from key clinical trials and meta-analyses investigating the dose-dependent effects of this compound on gametocyte clearance and transmission to mosquitoes.

Table 1: Effect of Different Doses of this compound on Gametocyte Carriage

| Study/Analysis | This compound Dose (mg/kg) | Partner Drug | Day 7 Gametocyte Prevalence | Day 14 Gametocyte Prevalence |

| Meta-analysis | 0.25 | ACT | Reduced odds of carriage (OR: 0.22) | Reduced odds of carriage (OR: 0.12) |

| Clinical Trial | 0.75 | Dihydroartemisinin-piperaquine (DHP) | Faster gametocyte clearance (HR: 2.42) | - |

| Clinical Trial | 0.75 | Sulphadoxine-pyrimethamine + Artesunate (SP+AS) | 3.9% | 62.7% (in SP+AS alone group) |

Table 2: In Vitro Gametocytocidal Activity of this compound and Other Antimalarials

| Compound | IC₅₀ against Stage IV Gametocytes (μM) |

| This compound | 18.9 |

| Chloroquine | 23.6 |

| Mefloquine | 30.7 |

| Naphthoquine | 6.2 |

| Piperaquine | 271.8 |

| Lumefantrine | 559.0 |

Experimental Protocols

A variety of in vitro and in vivo/ex vivo assays are employed to evaluate the gametocytocidal activity of compounds like this compound.

In Vitro Gametocytocidal Assays

These assays are crucial for high-throughput screening and initial characterization of potential transmission-blocking drugs.

References

- 1. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]

- 2. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. univ.obihiro.ac.jp [univ.obihiro.ac.jp]

Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on 8-aminoquinoline antimalarials. It covers their core mechanism of action, structure-activity relationships, metabolic pathways, and key experimental protocols, presenting quantitative data in a structured format and utilizing diagrams for visualizing complex processes.

Introduction

The 8-aminoquinolines are a critical class of antimalarial drugs, unique in their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapses.[1][2][3] The prototypical drug, primaquine, and the more recently approved tafenoquine, are the only drugs licensed for this indication.[1][3] They are also active against the sexual stages (gametocytes) of P. falciparum, playing a role in blocking malaria transmission. However, their use is complicated by the risk of inducing severe hemolysis in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD). Understanding the foundational science behind their efficacy and toxicity is paramount for the development of safer and more effective next-generation antimalarials.

Mechanism of Action: A Hypothesized Two-Step Relay

The precise mechanism of action of 8-aminoquinolines is not fully elucidated, but a leading hypothesis involves a two-step biochemical relay that culminates in the generation of reactive oxygen species (ROS) within the parasite.

-

Metabolic Activation: The parent drug is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes (CYP) in the liver, with CYP2D6 playing a major role. This enzymatic process generates reactive metabolites.

-

Redox Cycling and ROS Generation: These reactive metabolites then undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase (CPR). This cycling produces significant amounts of ROS, such as hydrogen peroxide, which are thought to be the ultimate parasiticidal agents, causing oxidative damage to parasite macromolecules and disrupting essential cellular processes.

Metabolic Pathways

The metabolism of 8-aminoquinolines is intrinsically linked to both their therapeutic efficacy and their toxicity. The primary routes of metabolism involve oxidation.

-

CYP-Mediated Metabolism: Cytochrome P450 enzymes, particularly CYP2D6, are crucial for the bioactivation of this compound to its active antimalarial form. This pathway involves hydroxylation of the quinoline ring.

-

Monoamine Oxidase (MAO) Metabolism: MAO-A also plays a significant role in this compound metabolism, leading to the formation of the major plasma metabolite, carboxythis compound, which is inactive.

-

Enantioselectivity: The metabolism of this compound is enantioselective. The (S)-enantiomer is more readily metabolized by CYP2D6, leading to the formation of the active metabolites, while the (R)-enantiomer is a poorer substrate for CYP2D6.

Structure-Activity Relationships (SAR)

The antimalarial activity and toxicity of 8-aminoquinolines are highly dependent on their chemical structure. Key structural modifications have been explored to improve the therapeutic index.

-

Position 6: The presence of a methoxy group at position 6 is crucial for activity.

-

Side Chain at Position 8: The nature and length of the diamine side chain at position 8 significantly influence efficacy and toxicity. For this compound, a 4-amino-1-methylbutylamino side chain is present.

-

Quinoline Ring Substitutions: Substitutions on the quinoline ring at positions 2, 4, and 5 can modulate activity. For instance, tafenoquine has a 5-phenoxy group which contributes to its long half-life.

Quantitative Data Summary

The following table summarizes in vitro antimalarial activity for a selection of 8-aminoquinolines against P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| This compound | D6 | 1200 ± 200 | |

| This compound | W2 | 1100 ± 200 | |

| WR 238605 (Tafenoquine) | D6 | 60 ± 10 | |

| WR 238605 (Tafenoquine) | W2 | 80 ± 20 | |

| WR 255740 | D6 | 1300 ± 200 | |

| WR 255740 | W2 | 1500 ± 300 |

Key Experimental Protocols

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin, in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

-

Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted compounds.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. After thawing, 100 µL of lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence readings are normalized to controls (no drug) and background (uninfected red blood cells). The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a rodent model.

Principle: The ability of a test compound to suppress the growth of parasites in infected mice is measured.

Methodology:

-

Animal Model: Swiss albino mice (e.g., 6-8 weeks old, 20-25 g) are used.

-

Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 107 parasites).

-

Drug Administration: The test compound is administered orally or by another appropriate route once daily for four consecutive days, starting 2-4 hours after infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression. The mean survival time of the mice in each group can also be monitored.

This assay is used to determine the metabolic stability of a compound and to identify the metabolites formed.

Principle: The test compound is incubated with human liver microsomes (which contain a high concentration of CYP enzymes) and necessary cofactors, and the disappearance of the parent compound and the formation of metabolites are monitored over time.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: The reaction is initiated by adding the test compound to the pre-warmed reaction mixture. The incubation is carried out at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: The concentration of the parent compound remaining at each time point is determined. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated. Metabolite identification can be performed by analyzing the mass spectral data. To identify the specific CYPs involved, the assay can be repeated using recombinant human CYP enzymes or by including specific CYP inhibitors.

References

The Role of Primaquine in Blocking Malaria Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primaquine, an 8-aminoquinoline derivative, stands as a cornerstone in the global effort to eliminate malaria. Its unique ability to target and eliminate mature Plasmodium falciparum gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes, makes it an indispensable tool for breaking the cycle of infection. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key efficacy data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its transmission-blocking activity. While artemisinin-based combination therapies (ACTs) are highly effective against the asexual stages of the parasite that cause clinical illness, they have limited activity against mature gametocytes.[1] The addition of a single, low dose of this compound to ACT regimens is a strategy recommended by the World Health Organization (WHO) to reduce malaria transmission, particularly in regions approaching elimination and those threatened by artemisinin resistance.[1][2]

Mechanism of Action: Inducing Lethal Oxidative Stress

The gametocytocidal activity of this compound is not exerted by the parent drug itself but by its metabolites.[3][4] The exact molecular mechanism of action is not fully elucidated, but it is widely accepted to involve the generation of reactive oxygen species (ROS) that induce overwhelming oxidative stress within the parasite.

This compound is metabolized in the human liver, primarily by cytochrome P450 2D6 (CYP2D6), to form hydroxylated metabolites. These metabolites are believed to undergo further redox cycling, a process that generates significant amounts of ROS, such as superoxide anions and hydrogen peroxide. This surge in ROS overwhelms the parasite's antioxidant defense systems, leading to widespread cellular damage and, ultimately, cell death.

The parasite's mitochondria appear to be a primary target of this oxidative onslaught. This compound-induced ROS can disrupt the mitochondrial electron transport chain and damage iron-sulfur clusters within essential enzymes, impairing vital cellular functions. This disruption of mitochondrial function is a key factor in the drug's gametocytocidal effect.

Data Presentation: Efficacy in Transmission Blocking

The efficacy of this compound in blocking malaria transmission has been evaluated in numerous clinical trials and in vitro studies. The following tables summarize key quantitative data on its gametocytocidal activity and impact on mosquito infectivity.

Table 1: In Vitro Gametocytocidal Activity of this compound

| Parasite Stage | Assay Method | IC50 (μM) | Reference |

| Stage IV Gametocytes | Flow Cytometry | 18.9 | |

| Mature Gametocytes | ATP Bioluminescence | > 20 | |

| Mature Gametocytes | Microscopy | Not specified |

Table 2: Clinical Efficacy of Single-Dose this compound on Gametocyte Clearance

| This compound Dose (mg/kg) | Partner Drug | Primary Outcome | Result | Reference |

| 0.75 | Dihydroartemisinin-piperaquine (DHP) | Gametocyte Clearance | Hazard Ratio = 2.42 (95% CI: 1.39-4.19) | |

| 0.25 and 0.40 | Artemether-lumefantrine (AL) | Mean Days to Gametocyte Clearance | 7.7 and 8.2 days (vs. 19.7 days for placebo) | |

| 0.2-0.25 | ACTs | Day 7 Gametocyte Positivity | aOR = 0.34 (95% CI: 0.22-0.52) |

Table 3: Efficacy of Single-Dose this compound in Reducing Mosquito Infectivity

| This compound Dose (mg/kg) | Partner Drug | Time Point | Reduction in Infectivity | Reference |

| 0.25 | ACT | Day 2-3 | 14% (control) vs. 2% (this compound) infectious | |

| 0.25 | ACT | Day 7 | 4% (control) vs. 1% (this compound) infectious | |

| 0.25 | Sulfadoxine-pyrimethamine + Amodiaquine | Day 2 | 60% (control) vs. 5% (this compound) infectious | |

| ≥ 0.125 | Dihydroartemisinin-piperaquine | Day 2 | >90% reduction | |

| 0.25 and 0.5 | Dihydroartemisinin-piperaquine | Time to Negative Infectivity | Median ~17 and ~10 hours, respectively |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's transmission-blocking potential.

In Vitro Gametocyte Culture

The in vitro production of viable P. falciparum gametocytes is fundamental for screening transmission-blocking compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Single low dose this compound to reduce gametocyte carriage and Plasmodium falciparum transmission after artemether-lumefantrine in children with asymptomatic infection: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of this compound-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress in Malaria: Potential Benefits of Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Resistance: Initial Mechanistic Insights into Primaquine Treatment Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primaquine, an 8-aminoquinoline, has been a cornerstone of anti-malarial therapy for over six decades, primarily for its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse.[1][2] However, reports of treatment failure have necessitated a deeper investigation into the underlying mechanisms of resistance. Initial studies have unveiled a complex interplay between host genetics and parasite factors, with the host's metabolic capacity emerging as a critical determinant of this compound efficacy. This technical guide synthesizes the foundational research on this compound resistance mechanisms, presenting key data, experimental protocols, and visual pathways to provide a comprehensive understanding for the scientific community.

Host Metabolism: The Central Role of Cytochrome P450 2D6

A significant body of early research has established that this compound is a prodrug, requiring metabolic activation to exert its hypnozoitocidal effects.[3] The cytochrome P450 2D6 (CYP2D6) enzyme, predominantly expressed in the liver, has been identified as the key catalyst in this bioactivation process.[4][5]

The therapeutic efficacy of this compound is strongly correlated with the activity of the highly polymorphic CYP2D6 gene. Variations in this gene result in different enzyme phenotypes, broadly categorized as poor, intermediate, and extensive (or normal) metabolizers. Individuals with reduced CYP2D6 activity are less efficient at converting this compound into its active metabolites, leading to sub-therapeutic concentrations and a higher risk of treatment failure and subsequent relapse.

Quantitative Data on CYP2D6 Phenotype and this compound Treatment Outcome

The following table summarizes findings from initial studies correlating CYP2D6 metabolizer status with this compound pharmacokinetic parameters and clinical outcomes.

| CYP2D6 Metabolizer Phenotype | This compound Plasma Concentration (at 24h post-dose) | This compound Clearance | Number of Relapses (in a cohort of 25) | Reference |

| Extensive Metabolizer | Low | High | 0 | |

| Intermediate Metabolizer | Intermediate | Reduced | 2 (in one participant) | |

| Poor Metabolizer | High | Significantly Decreased | 3 (in one participant) |

These data clearly demonstrate an inverse relationship between CYP2D6 enzyme activity and plasma concentrations of the parent this compound compound. Poor metabolizers, unable to efficiently process the drug, exhibit higher levels of inactive this compound and are significantly more prone to relapse.

Signaling Pathway: this compound Metabolism

Caption: Metabolic activation of this compound by the CYP2D6 enzyme.

Parasite-Specific Factors: An Emerging Area of Investigation

While host metabolism plays a pivotal role, initial studies have also explored the contribution of parasite genetics to this compound resistance. True resistance, where the parasite can withstand the drug despite adequate host metabolism, is not yet well-described but is an active area of research.

Whole-genome sequencing of relapsing P. vivax isolates from a patient who failed this compound therapy despite observed compliance identified single nucleotide variants (SNVs) in putative drug resistance genes.

Potential Molecular Markers of Resistance in P. vivax

| Gene | Putative Function | Observed Variation | Reference |

| pvmrp1 | Multidrug resistance-associated protein | Single Nucleotide Variants | |

| pvmdr | Multidrug resistance-associated transporter | Variant Alleles |

Mutations in the pvmrp1 gene are of particular interest as its ortholog in P. falciparum (pfmrp1) is implicated in glutathione efflux, which could be a mechanism to counteract the oxidative stress induced by this compound's active metabolites.

Experimental Protocols

CYP2D6 Genotyping and Phenotyping

Objective: To determine the CYP2D6 metabolizer status of an individual.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from whole blood samples using standard commercial kits.

-

Genotyping:

-

TaqMan Allelic Discrimination: This method uses fluorescently labeled probes to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.

-

Gene Sequencing: Sanger or next-generation sequencing can be employed for a more comprehensive analysis of the CYP2D6 gene to identify known and novel alleles.

-

-

Phenotype Assignment: Based on the identified alleles, an activity score is assigned to the individual's CYP2D6 enzyme. This score is then used to classify the individual as a poor, intermediate, extensive, or ultrarapid metabolizer.

Pharmacokinetic Analysis of this compound

Objective: To measure the plasma concentration of this compound and its metabolites over time.

Methodology:

-

Sample Collection: Blood samples are collected from participants at multiple time points following the oral administration of a single dose of this compound (e.g., 30 mg).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Drug Quantification:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used to quantify the concentrations of this compound and its primary metabolite, carboxythis compound, in the plasma samples.

-

-

Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Experimental Workflow: Investigating Host Factors in this compound Resistance

Caption: Workflow for studying CYP2D6's role in this compound efficacy.

Conclusion and Future Directions

The initial body of research on this compound resistance mechanisms has firmly established the critical role of host CYP2D6-mediated metabolism in determining treatment outcomes. The strong correlation between reduced CYP2D6 activity and this compound failure underscores the importance of considering host genetics in malaria treatment strategies. While parasite-mediated resistance is less understood, the identification of candidate genes such as pvmrp1 opens up new avenues for investigation.

Future research should focus on:

-

Validating the role of candidate parasite genes in this compound resistance through in vitro and in vivo models.

-

Developing and implementing point-of-care diagnostics for CYP2D6 status to guide personalized this compound dosing.

-

Investigating the potential for drug-drug interactions to modulate CYP2D6 activity and impact this compound efficacy.

A comprehensive understanding of both host and parasite factors contributing to this compound resistance is essential for the development of novel therapeutic strategies and the effective use of existing drugs to achieve the goal of malaria eradication.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Relapsing Malaria: A Case Report of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Global perspectives on CYP2D6 associations with this compound metabolism and Plasmodium vivax radical cure [frontiersin.org]

- 5. Differential CYP 2D6 Metabolism Alters this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of Primaquine: An In-depth Technical Guide to its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primaquine, an 8-aminoquinoline derivative, has been a cornerstone in the fight against malaria for decades, primarily due to its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse of the disease.[1] Its mechanism of action, however, extends beyond its anti-malarial properties, exhibiting a complex interplay with various cellular pathways. This technical guide provides a comprehensive exploration of this compound's effects on cellular machinery, focusing on its roles in inducing oxidative stress, modulating mitochondrial function, triggering apoptosis, and its influence on other critical signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the multifaceted cellular impact of this compound.

Core Mechanisms of Action

The precise molecular mechanism of this compound is not fully elucidated, but it is widely accepted that its activity is intrinsically linked to the generation of reactive oxygen species (ROS).[2] this compound itself is a prodrug that undergoes metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2D6, to form reactive metabolites.[1][2] These metabolites are believed to interfere with the parasite's mitochondrial function, leading to oxidative stress that damages cellular components like lipids, proteins, and nucleic acids, ultimately causing parasite death.[2] Another proposed mechanism involves the disruption of the electron transport chain in the parasite's mitochondria, hindering energy production.

Impact on Cellular Pathways

Oxidative Stress and Mitochondrial Dysfunction

This compound's primary mechanism of action revolves around its ability to induce oxidative stress, which has profound effects on mitochondrial function.

Key Observations:

-

Reactive Oxygen Species (ROS) Generation: this compound and its metabolites can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide (H₂O₂). This oxidative burst disrupts cellular homeostasis.

-

Mitochondrial Respiration: this compound exhibits a dual effect on mitochondrial respiration. At low concentrations, its metabolites can act as uncouplers of oxidative phosphorylation, stimulating respiration. At higher concentrations, it can inhibit the F1-ATPase and the entire ATP synthase complex.

-

Mitochondrial Membrane Potential (ΔΨm): The induction of oxidative stress and interference with the electron transport chain by this compound can lead to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.

-

Fe-S Cluster Damage: this compound's induction of ROS can damage labile iron-sulfur (Fe-S) clusters within essential mitochondrial enzymes like aconitase, impairing their function.

Quantitative Data on this compound's Effects:

| Parameter | Cell/Organism System | This compound Concentration | Observed Effect | Reference |

| IC50 for Asexual P. falciparum Stages | In vitro culture | 1.3 µM | Inhibition of growth | |

| IC50 for P. falciparum Liver Stages | In vitro (Huh7 cells) | ~10 µM | Inhibition of development | |

| IC50 for Stage IV P. falciparum Gametocytes | In vitro (3D7α-tubII/GFP) | 18.9 µM | Reduction in viability | |

| Gametocyte Clearance | Human patients with P. falciparum | 0.75 mg/kg single dose | Hazard ratio for clearance = 2.42 |

Experimental Protocols:

Measurement of Reactive Oxygen Species (ROS) Production using DCFH-DA Assay:

-

Cell Preparation: Plate cells (e.g., hepatocytes, erythrocytes, or cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or its metabolites for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

-

Dye Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.

-

Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay:

-

Cell Preparation and Treatment: Prepare and treat cells with this compound as described for the ROS assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining: After treatment, incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells with PBS or an assay buffer provided with the kit.

-

Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) and J-aggregates (red fluorescence, Ex/Em ~550/600 nm) using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; CYP2D6 [label="CYP2D6 (Liver)", fillcolor="#FFFFFF"]; Metabolites [label="Reactive Metabolites", fillcolor="#EA4335"]; Mitochondria [label="Mitochondrion", shape=ellipse, fillcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETC [label="Electron Transport\nChain Disruption", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; FeS [label="Fe-S Cluster\nDamage", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> CYP2D6 [label="Metabolism"]; CYP2D6 -> Metabolites; Metabolites -> Mitochondria [label="Targets"]; Mitochondria -> ROS [label="Generates"]; Mitochondria -> ETC; ROS -> FeS; ETC -> MMP; MMP -> Apoptosis [label="Initiates"]; } this compound-induced Oxidative Stress Pathway

Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in various cell types, including cancer cells and host cells at high doses. This process is closely linked to the induction of mitochondrial dysfunction.

Key Molecular Events:

-

Upregulation of Pro-Apoptotic Proteins: High doses of this compound can lead to the upregulation of the pro-apoptotic protein Bax.

-

Caspase Activation: this compound treatment can induce the activation of key executioner caspases, such as caspase-3 and caspase-7.

-

EGFR/Stat3/c-Myc Pathway: In breast cancer cells, this compound has been shown to inhibit the nuclear translocation of the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits the interaction between Stat3 and nuclear EGFR. This leads to a reduction in the transcript and protein levels of the oncogene c-Myc, ultimately promoting apoptosis.

Quantitative Data on this compound-Induced Apoptosis:

| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |

| IC50 for Apoptosis | MDA-MB-231 (Breast Cancer) | 81.2 µM | Induction of apoptosis |

Experimental Protocols:

Western Blot Analysis for Apoptotic Proteins (Bax, Cleaved Caspase-3):

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Gene Expression:

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound, then extract total RNA using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for apoptotic genes (e.g., Bax, Bcl-2, Casp3) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Run the qPCR in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="↑ Bax expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", shape=ellipse, fillcolor="#FFFFFF"]; Caspase3 [label="↑ Cleaved Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR [label="Inhibition of\nnuclear EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stat3 [label="↓ Stat3 activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc [label="↓ c-Myc expression", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> Mitochondria; Mitochondria -> Bax; Bax -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Cleaves"]; Caspase3 -> Apoptosis; this compound -> EGFR; EGFR -> Stat3; Stat3 -> cMyc; cMyc -> Apoptosis [label="Contributes to"]; } this compound-induced Apoptosis Pathways

Endoplasmic Reticulum (ER) Stress and Autophagy

The role of this compound in modulating ER stress and autophagy is an emerging area of research. While direct, extensive studies on this compound are limited, the related antimalarial chloroquine is a well-known inhibitor of autophagic flux.

Potential Mechanisms:

-

ER Stress: The significant production of ROS induced by this compound can disrupt protein folding processes in the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR). Key sensors of the UPR include PERK, IRE1, and ATF6.

-

Autophagy: Chloroquine, a structurally related compound, is known to inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles. While less studied for this compound, its impact on vesicular trafficking suggests a potential role in modulating autophagy.

Experimental Protocols:

Analysis of ER Stress Markers by Western Blot:

-

Sample Preparation: Treat cells with this compound and a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control.

-

Western Blotting: Perform Western blot analysis as described for apoptotic proteins, using primary antibodies against key ER stress markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), IRE1α, and ATF6.

Autophagy Flux Assay using LC3 Turnover:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

-

Western Blotting for LC3: Perform Western blot analysis on the cell lysates using an antibody that detects both LC3-I and its lipidated form, LC3-II.

-

Analysis: An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. If this compound induces autophagy, you would expect to see a greater accumulation of LC3-II in the presence of the inhibitor. Conversely, if this compound inhibits autophagic flux, there would be an accumulation of LC3-II even in the absence of the inhibitor.

// Nodes Cells [label="Culture Cells", fillcolor="#FFFFFF"]; Treatment [label="Treat with this compound\n+/- Lysosomal Inhibitor", fillcolor="#FBBC05"]; Lysis [label="Cell Lysis", fillcolor="#FFFFFF"]; WB [label="Western Blot\n(LC3-I/II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze LC3-II levels\nto determine flux", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cells -> Treatment; Treatment -> Lysis; Lysis -> WB; WB -> Analysis; } Workflow for LC3 Turnover Assay

Calcium Signaling

This compound has been reported to affect intracellular calcium signaling, although this is a less explored area of its cellular effects.

Key Findings:

-

Inhibition of Calcium-Release-Activated Current (Icrac): In rat megakaryocytes, this compound has been shown to block the development of Icrac, a store-operated calcium entry pathway, with a half-maximal concentration of approximately 100 µM.

Experimental Protocol:

Measurement of Intracellular Calcium using Fura-2 AM:

-

Cell Loading: Load cultured cells with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells.

-

This compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound.

-

Fluorescence Imaging: Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm using a fluorescence imaging system.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect alterations in calcium signaling induced by this compound.

Conclusion

This compound's cellular effects are complex and multifaceted, extending far beyond its direct anti-parasitic activity. Its ability to induce oxidative stress and disrupt mitochondrial function is a central theme that underpins its efficacy and, in some contexts, its toxicity. The induction of apoptosis through various signaling pathways highlights its potential for repurposing in other therapeutic areas, such as oncology. Emerging evidence of its influence on ER stress, autophagy, and calcium signaling opens new avenues for research to fully comprehend its pharmacological profile. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers to further investigate the intricate cellular odyssey of this compound, paving the way for the development of safer and more effective therapeutic strategies.

References

primaquine's historical significance in tropical medicine

An In-depth Technical Guide to the Historical Significance of Primaquine in Tropical Medicine

Introduction

For over seven decades, this compound has been a cornerstone in the fight against relapsing malaria, holding a unique position as the only widely available drug for the radical cure of Plasmodium vivax and Plasmodium ovale infections. First synthesized in 1946 and introduced into medicine in the 1950s, this 8-aminoquinoline derivative remains indispensable for global malaria elimination efforts due to its activity against the dormant liver-stage parasites, known as hypnozoites.[1][2][3] This technical guide provides a comprehensive overview of this compound's historical development, its mechanism of action, pivotal clinical findings, and the experimental protocols that defined its use. It is intended for researchers, scientists, and drug development professionals engaged in tropical medicine and antimalarial research.

Discovery and Development: A Post-War Imperative

The development of this compound was driven by the urgent need to address relapsing malaria, a significant cause of morbidity among military personnel returning from endemic regions.

-

1946: this compound was first synthesized in the United States as part of a concerted wartime effort to discover effective antimalarials.[2][3]

-

Early 1950s: Large-scale safety and efficacy studies were initiated by the U.S. Army, spurred by the high incidence of P. vivax relapses in troops returning from the Korean War.

-

1952: The U.S. Food and Drug Administration (FDA) approved this compound for military use in January and for civilian use in August, manufactured by Winthrop-Stearns, Inc.

-

1953: Over 250,000 service members received this compound, a move credited with preventing the reintroduction of endemic malaria into the United States.

Its singular ability to eradicate hypnozoites, the dormant liver forms of P. vivax and P. ovale, established its critical role in preventing disease recurrence weeks, months, or even years after the initial infection.

Mechanism of Action: Bioactivation and Oxidative Stress

This compound is a prodrug; its therapeutic activity is entirely dependent on metabolic activation. The exact molecular mechanism was poorly understood for decades but is now known to involve the generation of reactive oxygen species (ROS) that induce lethal oxidative stress within the parasite.

The key steps are:

-

Hepatic Metabolism: this compound is metabolized in the liver primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. This process generates hydroxylated phenolic metabolites, such as 5-hydroxythis compound.

-

Redox Cycling: These active metabolites are unstable and undergo redox cycling. They are oxidized to quinoneimine intermediates, a process that generates hydrogen peroxide (H₂O₂), a potent ROS.

-

Oxidative Damage: The accumulation of H₂O₂ and other ROS disrupts the parasite's mitochondrial function and electron transport chain, and damages essential cellular components like lipids, proteins, and DNA, ultimately leading to parasite death.

This reliance on CYP2D6 means that individuals with polymorphisms leading to poor enzyme function may experience treatment failure due to inadequate bioactivation.

Quantitative Efficacy Data

The clinical efficacy of this compound is primarily determined by the total dose administered. Historical and modern clinical trials have evaluated various regimens, with outcomes often stratified by geographical region due to varying relapse patterns of P. vivax strains.

Table 1: Efficacy of Different this compound Total Dose Regimens for P. vivax Radical Cure

| Total Dose Category | Total Dose (mg/kg) | Representative Regimen (60kg Adult) | Median Recurrence Rate (4–6 months) |

| Very Low Dose | ≤ 2.5 | 15 mg/day for 5-7 days | 25.0% (Range: 0-90%) |

| Low Dose | >2.5 to < 5.0 | 15 mg/day for 14 days | 6.7% (Range: 0-59%) |

| High Dose | ≥ 5.0 | 30 mg/day for 14 days | Not typically followed to 4-6 months; 0% at 1 month |

Source: Data synthesized from a systematic review of 87 clinical trials involving 59,735 patients.

Table 2: Comparison of 14-Day this compound Regimens vs. Shorter Courses or Placebo

| Comparison | Follow-up Duration | Outcome (Relapse Rate) | Risk Ratio (95% CI) | Evidence Quality |

| 5-Day PQ vs. 14-Day PQ | 6 months | Higher with 5-day regimen | 10.05 (2.82 to 35.86) | Moderate |

| 7-Day PQ vs. 14-Day PQ | 2 months | Higher with 7-day regimen | 2.24 (1.24 to 4.03) | Low |

| 14-Day PQ vs. Placebo | 7 weeks - 15 months | Lower with 14-day regimen | 0.60 (0.48 to 0.75) | High |

| 5-Day PQ vs. Placebo | 6 - 15 months | Similar relapse rates | Not significantly different | High |

Source: Data from a Cochrane review including 15 trials with 4,377 participants. These data historically validated the World Health Organization's recommendation for a 14-day course as the standard of care for preventing relapse.

Key Experimental Protocols

The establishment of this compound's efficacy and safety profile relied on specific experimental methodologies that have evolved over time.

Protocol: Fluorescent Spot Test for G6PD Deficiency Screening

The most significant safety concern with this compound is the risk of inducing severe hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. The Fluorescent Spot Test (FST) was the historical gold standard for screening.

Principle: The G6PD enzyme reduces nicotinamide adenine dinucleotide phosphate (NADP) to NADPH. NADPH is fluorescent under long-wave UV light. A lack of fluorescence indicates G6PD deficiency.

Methodology (Abbreviated):

-

Reagent Preparation: A substrate reagent is prepared containing Glucose-6-Phosphate and NADP in a buffer solution.

-

Incubation: A small volume of whole blood (e.g., from a heel prick or venipuncture) is mixed with the substrate reagent.

-

Spotting: Immediately upon mixing (Time 0) and after incubation periods (e.g., 5 and 10 minutes at 37°C), a drop of the mixture is spotted onto filter paper.

-

Drying & Visualization: The spots are allowed to dry completely.

-

Observation: The dried filter paper is viewed in a dark box under a long-wave UV lamp.

-

Interpretation:

-

G6PD Normal: Strong fluorescence at all time points.

-

G6PD Intermediate: Weak fluorescence at 5 minutes, moderate at 10 minutes.

-

G6PD Deficient: Faint or no fluorescence is observed even after 10 minutes.

-

This qualitative test was crucial for making this compound therapy safer in clinical and field settings.

Protocol: Historical Clinical Trial Design for Radical Cure Efficacy

The trials of the 1950s and beyond established the framework for evaluating radical cure efficacy.

References

Methodological & Application

Synthesis of Novel Primaquine Analogues for Improved Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel primaquine analogues with improved therapeutic efficacy. The information compiled herein is intended to guide researchers in the development of new antimalarial and anticancer agents based on the versatile 8-aminoquinoline scaffold of this compound.

Introduction

This compound, an 8-aminoquinoline derivative, is a cornerstone in the treatment of malaria, particularly for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse. However, its use is associated with limitations such as hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency and relatively weak activity against the blood stages of the parasite. To address these shortcomings and to explore the therapeutic potential of the this compound scaffold beyond malaria, extensive research has focused on the synthesis of novel analogues. These efforts have led to the discovery of compounds with enhanced antimalarial potency, reduced toxicity, and promising anticancer activity. The primary mechanisms of action for these analogues often involve the generation of reactive oxygen species (ROS), inhibition of heme polymerization, and modulation of key signaling pathways in parasitic and cancer cells.[1][2]

This document outlines the synthesis of several classes of promising this compound analogues, including 5-phenoxy derivatives, tetraoxane hybrids, homodimers, and indole carboxamides. Detailed protocols for their synthesis and for the evaluation of their biological activities are provided to facilitate further research and development in this field.

Data Presentation: Efficacy of Novel this compound Analogues

The following tables summarize the in vitro efficacy of various novel this compound analogues against Plasmodium falciparum (antimalarial activity) and different cancer cell lines (anticancer activity).

Table 1: Antimalarial Activity of Novel this compound Analogues against P. falciparum

| Analogue Class | Compound | Substituent (R) | IC₅₀ (µM) vs. P. falciparum 3D7 | Reference |

| This compound | PQ | - | 11.33 | [3] |

| 5-Phenoxy this compound | 7a | H | 8.20 | [3] |

| 7b | OCH₃ | 6.54 | [3] | |

| 7c | Br | 5.85 | ||

| 7d | Cl | 6.95 | ||

| 7e | CN | 3.65 | ||

| 7f | F | 7.50 | ||

| 7g | CF₃ | 4.20 | ||

| 7h | CONH₂ | 12.50 | ||

| Tetraoxane Hybrid | 12 | - | 0.38 | |

| This compound Homodimer | Succinic | - | 0.73 | |

| Fumaric | - | 0.20 | ||

| Maleic | - | 0.36 |

Table 2: Anticancer Activity of Novel this compound Analogues

| Analogue Class | Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |

| This compound | PQ | LNCaP (Prostate) | >100 | |

| MCF-7 (Breast) | >100 | |||

| HCT116 (Colon) | >100 | |||

| This compound-Indole Carboxamide | 1 (PQ-IAA) | LNCaP | 48.7 | |

| 2 (PQ-ICA) | LNCaP | 15.6 | ||

| 1 (PQ-IAA) | MCF-7 | 65.4 | ||

| 2 (PQ-ICA) | MCF-7 | 35.2 | ||

| 1 (PQ-IAA) | HCT116 | 72.1 | ||

| 2 (PQ-ICA) | HCT116 | 41.8 | ||

| This compound Homodimer | Adipic acid derivative | MCF-7 | 1.78 | |

| Adipic acid derivative | HCT116 | 13.7 | ||

| Adipic acid derivative | H 460 (Lung) | 1.96 | ||